

Herstellung von Verbundsicherheitsglas (VSG) mit PVB-Zwischenschichten: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinylbutyraldehydlosung

Cat. No.: B15481046

[Get Quote](#)

Für: Forscher, Wissenschaftler und Fachleute der Materialentwicklung

Zusammenfassung: Dieses Dokument beschreibt die detaillierten Protokolle und Prozessparameter für die Herstellung von Verbundsicherheitsglas (VSG) unter Verwendung von Polyvinylbutyral (PVB)-Zwischenschichten. Die beschriebenen Verfahren umfassen die Glasvorbereitung, die Handhabung der PVB-Folie, den Schichtaufbau (Lay-Up), den Vorverbundprozess und den abschließenden Autoklavzyklus. Alle quantitativen Daten sind in Tabellen zusammengefasst, um einen klaren Vergleich der kritischen Prozessparameter zu ermöglichen. Zusätzlich werden die Prozessabläufe und logischen Zusammenhänge mithilfe von Graphviz-Diagrammen visualisiert, um ein umfassendes Verständnis des Herstellungsprozesses zu gewährleisten.

Einleitung

Verbundsicherheitsglas (VSG) ist ein Verbundwerkstoff, der aus mindestens zwei Glasscheiben besteht, die durch eine reißfeste und elastische Polymerfolie, typischerweise Polyvinylbutyral (PVB), fest miteinander verbunden sind. Im Falle eines Bruchs haften die Glassplitter an der PVB-Zwischenschicht, wodurch das Verletzungsrisiko erheblich reduziert wird. Der Herstellungsprozess ist ein mehrstufiges Verfahren, das präzise kontrollierte Bedingungen erfordert, um eine qualitativ hochwertige, blasenfreie und dauerhafte Verbindung zwischen Glas und Folie zu gewährleisten. Die kritischen Phasen umfassen die Reinigung der Glasoberflächen, die Konditionierung und das Auflegen der PVB-Folie in einer reinen

Umgebung, das Entfernen eingeschlossener Luft in einem Vorverbundprozess und die endgültige Verklebung unter hohem Druck und hoher Temperatur in einem Autoklaven.

Materialien und Ausrüstung

Material / Ausrüstung	Spezifikation / Kritische Parameter
Glas	Floatglas, thermisch vorgespanntes Glas (ESG, TVG)
Zwischenschicht	Polyvinylbutyral (PVB)-Folie (z.B. Trosifol®, Saflex®)
Reinigungsmittel	Vollentsalztes (VE) Wasser
Waschanlage	Industrielle Glaswaschmaschine mit Bürsten und Trocknungszone
Lay-Up Bereich	Klimatisierter Reinraum
Vorverbundanlage	Walzenlaminator (Nip-Roller) oder Vakuumsack-System
Laminieranlage	Autoklav (Druckbehälter)
Messgeräte	Thermometer, Manometer, Hygrometer, Leitfähigkeitsmessgerät

Experimentelle Protokolle

Die Herstellung von VSG lässt sich in die folgenden Kernprozesse unterteilen:

Protokoll 3.1: Glasvorbereitung (Zuschnitt und Reinigung)

- Zuschnitt:** Die Glasscheiben werden gemäß den erforderlichen Abmessungen zugeschnitten. Die Kanten werden bearbeitet (z.B. geschliffen oder poliert), um Spannungskonzentrationen zu minimieren.
- Reinigung:** Die zugeschnittenen Glasscheiben werden in eine industrielle Waschanlage überführt.

- Vorwäsche: Entfernung von groben Partikeln und Trennmitteln.
 - Hauptwäsche: Gründliche Reinigung mit rotierenden Bürsten und vollentsalztem (VE) Wasser.
 - Spülung: Abspülen der Scheiben mit VE-Wasser, um alle Reinigungsmittelrückstände zu entfernen.
 - Trocknung: Vollständige Trocknung der Glasoberflächen mittels Luftmessern, um Wasserflecken und Kontaminationen zu verhindern.
- Qualitätskontrolle: Visuelle Inspektion der gereinigten Scheiben auf Sauberkeit und Defektfreiheit vor dem Transfer in den Reinraum.

Parameter der Glasreinigung	Sollwert
Wasserqualität	Vollentsalztes (VE) Wasser
Leitfähigkeit des VE-Wassers	< 15 µS/cm
Wassertemperatur	Raumtemperatur
Zustand nach Trocknung	Absolut rückstands- und schlierenfrei

Protokoll 3.2: PVB-Folienhandling und Lay-Up

- Konditionierung: Die PVB-Folienrollen werden mindestens 2-3 Tage vor der Verarbeitung im klimatisierten Reinraum akklimatisiert, um die optimale Verarbeitungstemperatur und den optimalen Feuchtigkeitsgehalt zu erreichen.^[1] PVB ist hygroskopisch und der Feuchtigkeitsgehalt ist entscheidend für die Adhäsion.
- Zuschnitt der Folie: Die PVB-Folie wird so zugeschnitten, dass sie an den Kanten leicht über die Glasabmessungen hinausragt (ca. 5-20 mm), um eine vollständige Abdeckung zu gewährleisten.^[1]
- Lay-Up (Schichtaufbau): Dieser Prozess findet in einem streng kontrollierten Reinraum statt, um den Einschluss von Staub und Fasern zu verhindern.
 - Die erste Glasscheibe wird auf einer sauberen, ebenen Fläche positioniert.

- Die zugeschnittene PVB-Folie wird sorgfältig auf der Glasoberfläche platziert, wobei Falten und Lufteinschlüsse vermieden werden.
- Die zweite Glasscheibe wird präzise auf die PVB-Folie gelegt, um das Glas-Folie-Glas-Sandwich zu vervollständigen.

Parameter für Reinraum und PVB-Folie	Sollwert
Reinraumklasse (typisch)	ISO-Klasse 7 oder 8 (gemäß ISO 14644-1)[2]
Temperatur im Reinraum	$20 \pm 3 \text{ °C}$ [1]
Relative Luftfeuchtigkeit	$23 \pm 3 \%$ [1]
Optimaler Feuchtigkeitsgehalt der PVB-Folie	0,4 - 0,5 %

Protokoll 3.3: Vorverbund (Entlüftung)

Ziel des Vorverbunds ist es, die Luft zwischen den Schichten zu entfernen und eine vorläufige Haftung zu erzeugen, die ein Verrutschen der Schichten verhindert und das Sandwich für den Autoklavprozess versiegelt.

Methode A: Walzenlaminator (Nip-Roller)

- Das Glas-Sandwich wird durch eine Heizzone auf einem Förderband transportiert, um das Glas und die PVB-Folie zu erwärmen.
- Unmittelbar danach durchläuft das erwärmte Sandwich ein oder mehrere Paare von gummierten Presswalzen (Nip-Rollers).
- Der Druck der Walzen presst die verbleibende Luft von der Mitte zu den Rändern hin aus.
- Oft wird dieser Prozess in zwei Stufen mit unterschiedlichen Temperaturen wiederholt, um eine optimale Entlüftung und Kantenversiegelung zu erreichen.

Typische Parameter für den Walzenvorverbund	Sollwert
Oberflächentemperatur Glas (Stufe 1)	ca. 35 °C
Oberflächentemperatur Glas (Stufe 2)	60 - 70 °C
Walzendruck	Ausreichend, um Luft zu verdrängen (spezifisch für Anlage)
Prozessgeschwindigkeit	Anlagen- und produktspezifisch

Methode B: Vakuumsackverfahren

- Das Glas-Sandwich wird in einen hitzebeständigen Vakuumsack gelegt.
- Der Sack wird versiegelt und eine Vakuumpumpe evakuiert die Luft.
- Das gesamte Paket wird in einem Ofen erhitzt, während das Vakuum aufrechterhalten wird.

Typische Parameter für den Vakuumvorverbund	Sollwert
Vakuum	-0,8 bis -0,9 bar
Ofentemperatur	100 - 120 °C
Haltezeit im Ofen	ca. 20 Minuten

Protokoll 3.4: Endverbund (Autoklavprozess)

Der endgültige, dauerhafte Verbund wird im Autoklaven durch die kombinierte Einwirkung von hohem Druck und hoher Temperatur hergestellt.

- Die Vorverbund-Einheiten werden auf spezielle Gestelle geladen und in den Autoklaven gefahren.
- Die Autoklavitür wird sicher verschlossen.
- Der Autoklavzyklus wird gestartet, der typischerweise aus drei Phasen besteht:

- Aufheiz- und Druckaufbauphase: Temperatur und Druck werden kontrolliert und schrittweise auf die Zielsollwerte erhöht. Eine typische Aufheizrate beträgt ca. 5 °C/Minute.
- Haltephase: Temperatur und Druck werden für eine definierte Zeit konstant gehalten, um eine vollständige plastische Verformung der PVB-Folie und die Lösung von Restluftblasen im Polymer zu gewährleisten.
- Abkühl- und Druckabbauphase: Das Glas wird langsam und kontrolliert abgekühlt, um thermische Spannungen im Glas zu vermeiden. Der Druck wird erst abgebaut, wenn die Glastemperatur unter einen kritischen Wert (typischerweise < 40-50 °C) gefallen ist.[1]
- Nach Abschluss des Zyklus und vollständigem Druckabbau werden die fertigen VSG-Scheiben entnommen.

Typische Parameter für den Autoklavzyklus	Sollwert
Aufheiz- & Druckaufbauphase	
Aufheizrate	ca. 5 °C / min
Druckaufbaurrate	Anlagenabhängig, synchronisiert mit Temperatur
Haltephase	
Haltetemperatur	135 - 145 °C
Haltedruck	12 - 14 bar
Haltedauer	20 - 60 Minuten (abhängig von Glasdicke und Beladung)[1]
Abkühl- & Druckabbauphase	
Abkühlrate	Kontrolliert, zur Vermeidung von Thermoschock
Druckabbau	Beginn bei Glastemperatur < 40-50 °C[1]
Gesamte Zyklusdauer	1 - 6 Stunden (anlagen- und produktspezifisch)

Visualisierung der Prozesse

Die folgenden Diagramme illustrieren den Arbeitsablauf und die kritischen Prozessphasen.

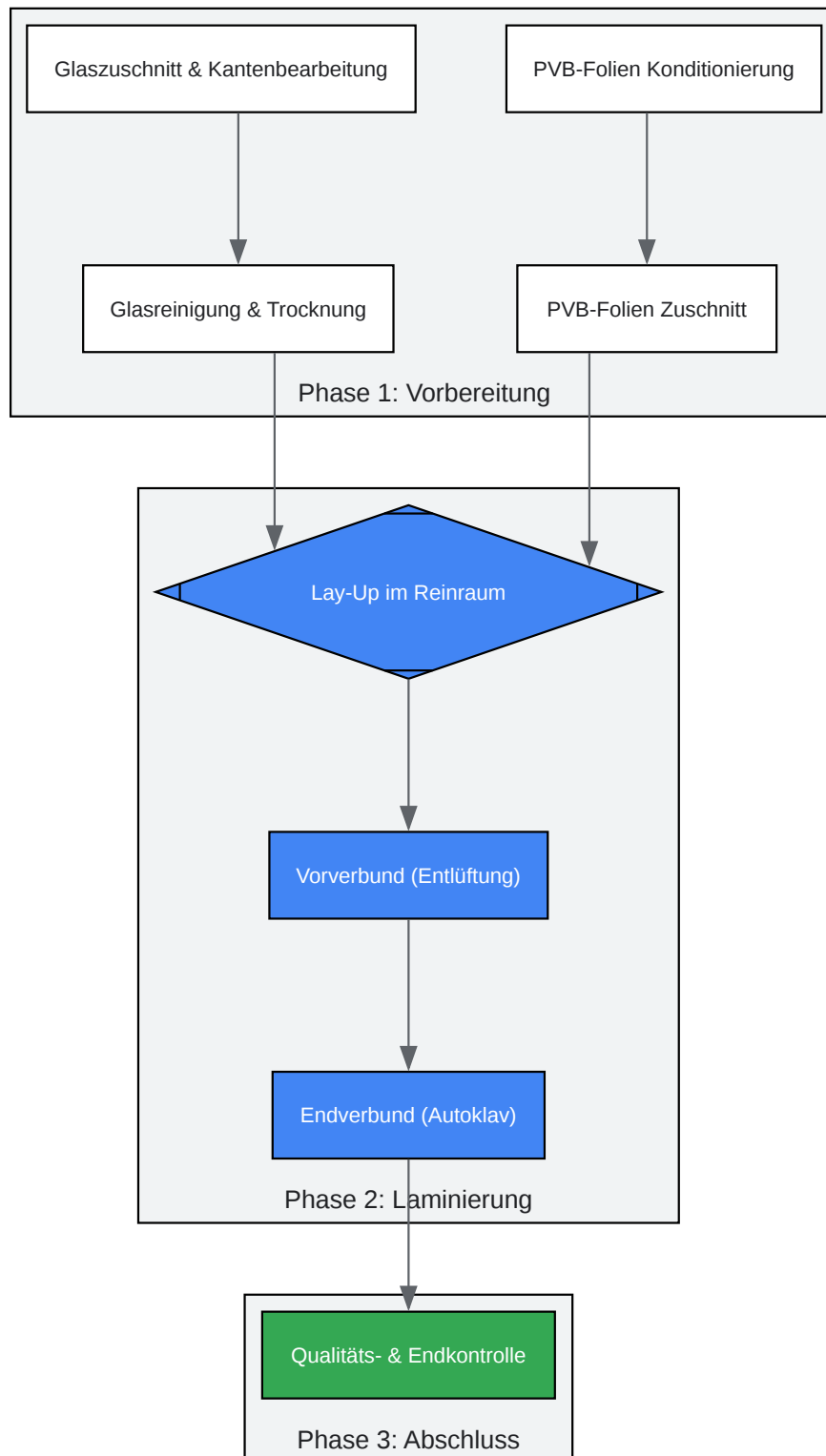


Diagramm 1: Allgemeiner Herstellungsprozess von VSG

[Click to download full resolution via product page](#)

Diagramm 1: Allgemeiner Herstellungsprozess von VSG

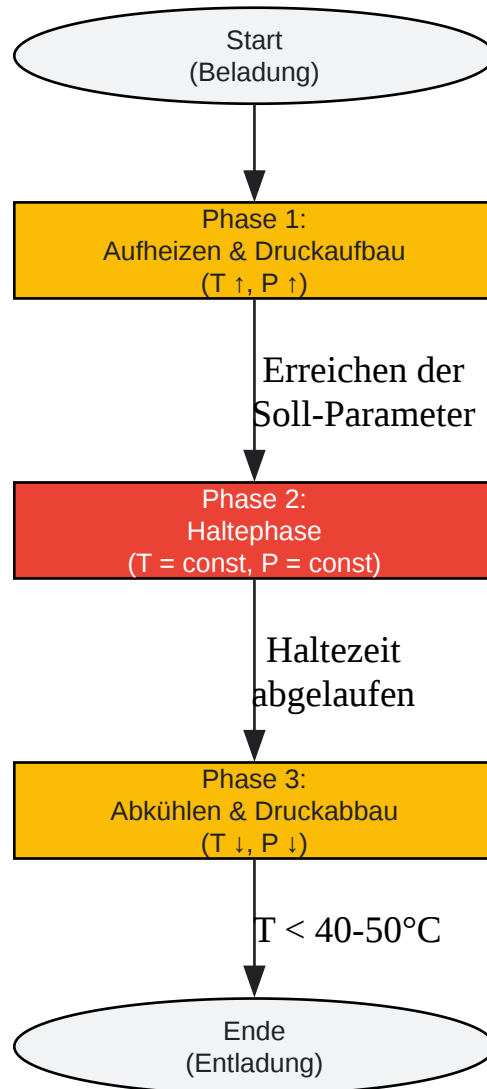


Diagramm 2: Logischer Ablauf des Autoklavzyklus

[Click to download full resolution via product page](#)

Diagramm 2: Logischer Ablauf des Autoklavzyklus

Qualitätskontrolle des Endprodukts

Nach dem Autoklavprozess wird eine 100%ige visuelle Kontrolle jeder VSG-Scheibe durchgeführt. Zu den häufigsten zu prüfenden Defekten gehören:

- Blasen und Lufteinschlüsse: Lufteinschlüsse, die während des Vorverbunds nicht entfernt wurden.

- Delamination: Bereiche, in denen die PVB-Folie nicht am Glas haftet, oft an den Rändern sichtbar.
- Verunreinigungen: Eingeschlossene Partikel wie Staub, Haare oder Fasern aus einem unzureichend reinen Lay-Up-Bereich.
- Verschiebung (Offset): Mangelnde Ausrichtung der Glasscheiben zueinander.

Zusätzlich werden stichprobenartig Tests gemäß relevanter Normen (z.B. DIN EN ISO 12543) durchgeführt, wie der Kugelfalltest (Pendelschlagversuch) zur Prüfung der Stoßfestigkeit und Resttragfähigkeit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. baunetzwissen.de [baunetzwissen.de]
- 2. everlam.com [everlam.com]
- To cite this document: BenchChem. [Herstellung von Verbundsicherheitsglas (VSG) mit PVB-Zwischenschichten: Applikationshinweise und Protokolle]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15481046#herstellung-von-verbundsicherheitsglas-mit-pvb-zwischenschichten>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com